Cas no 172657-73-7 (2-(4-methoxyphenoxy)phenol)

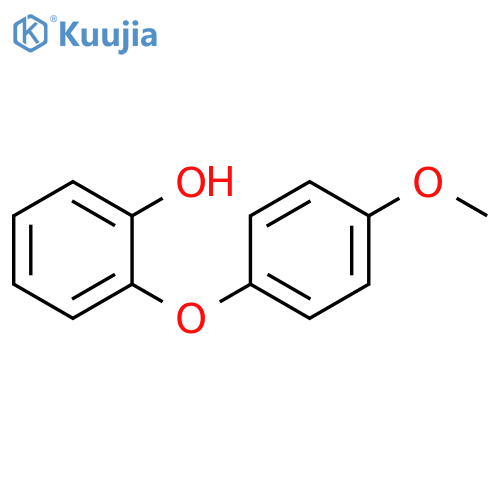

2-(4-methoxyphenoxy)phenol structure

商品名:2-(4-methoxyphenoxy)phenol

CAS番号:172657-73-7

MF:C13H12O3

メガワット:216.232583999634

MDL:MFCD20441255

CID:5452690

PubChem ID:54145402

2-(4-methoxyphenoxy)phenol 化学的及び物理的性質

名前と識別子

-

- 2-(4-methoxyphenoxy)phenol

-

- MDL: MFCD20441255

- インチ: 1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3

- InChIKey: OEAKAKPPUNQBKN-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC=C1OC1=CC=C(OC)C=C1

2-(4-methoxyphenoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23670450-2.5g |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 2.5g |

$2351.0 | 2024-06-19 | |

| Enamine | EN300-23670450-5.0g |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 5.0g |

$3479.0 | 2024-06-19 | |

| Enamine | EN300-23670450-1g |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 1g |

$0.0 | 2023-09-15 | |

| 1PlusChem | 1P0280PG-100mg |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 100mg |

$576.00 | 2024-06-19 | |

| 1PlusChem | 1P0280PG-10g |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 10g |

$6439.00 | 2024-06-19 | |

| 1PlusChem | 1P0280PG-500mg |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 500mg |

$1219.00 | 2024-06-19 | |

| 1PlusChem | 1P0280PG-50mg |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 50mg |

$394.00 | 2024-06-19 | |

| 1PlusChem | 1P0280PG-5g |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 5g |

$4362.00 | 2024-06-19 | |

| Aaron | AR0280XS-250mg |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 250mg |

$842.00 | 2025-02-15 | |

| 1PlusChem | 1P0280PG-2.5g |

2-(4-methoxyphenoxy)phenol |

172657-73-7 | 95% | 2.5g |

$2968.00 | 2024-06-19 |

2-(4-methoxyphenoxy)phenol 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

172657-73-7 (2-(4-methoxyphenoxy)phenol) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 42464-96-0(NNMTi)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量